

# detailed synthesis procedure for 4-nitroindole

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## Compound of Interest

Compound Name: 4-Nitroindole

Cat. No.: B016737

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## Application Notes: Synthesis of 4-Nitroindole

Introduction **4-Nitroindole** is a key heterocyclic compound and a valuable intermediate in the synthesis of various biologically active molecules, including therapeutic agents and dyes.[1] It serves as a precursor for the preparation of tryptophan dioxygenase inhibitors with potential as anticancer immunomodulators, protein kinase C (PKC) inhibitors, and CGRP receptor antagonists.[2] This document provides a detailed protocol for the synthesis of **4-nitroindole**, primarily based on the well-established Reissert-type indole synthesis. The procedure involves the formation of an imidate ester from 2-methyl-3-nitroaniline, followed by cyclization to yield the target compound.[3]

## Data Presentation

A summary of the key quantitative data associated with the synthesis and characterization of **4-nitroindole** is provided below.

Parameter	Step 1: Intermediate Synthesis	Step 2: 4- Nitroindole Synthesis	Final Product Characterizati on	Reference
Starting Material	2-Methyl-3-nitroaniline	Ethyl N-(2-methyl-3-nitrophenyl)formimidate	-	[3]
Key Reagents	Triethyl orthoformate	Diethyl oxalate, Potassium ethoxide	-	[3]
Solvent(s)	None (neat)	Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)	-	[3]
Reaction Temperature	120°C	ca. 40°C	-	[3]
Reaction Time	~1 hour	1 hour	-	[3]
Product Yield	88%	71% (after sublimation)	-	[3]
Appearance	-	-	Yellow crystals	[3]
Molecular Formula	-	-	C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub>	[2]
Molecular Weight	-	-	162.15 g/mol	[2]
Melting Point	57–58°C	-	204–205°C (sublimed), 205–207°C (lit.)	[2][3]

## Experimental Protocols

This procedure details a two-step synthesis adapted from a verified method.<sup>[3]</sup> All operations involving hazardous materials should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.<sup>[3]</sup>

#### Materials and Reagents

- 2-Methyl-3-nitroaniline
- Triethyl orthoformate
- Diethyl oxalate
- Potassium ethoxide
- Anhydrous Dimethylformamide (DMF)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Hydrochloric acid (HCl)
- Sodium bicarbonate ( $\text{NaHCO}_3$ )
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ethanol
- Round-bottom flasks
- Distillation apparatus
- Magnetic stirrer with heating
- Beakers and standard laboratory glassware
- Sublimation apparatus

#### Step 1: Synthesis of Ethyl N-(2-methyl-3-nitrophenyl)formimidate (Intermediate)

- **Reaction Setup:** In a 500-mL round-bottom flask equipped with a distillation head, add 152 g (1.0 mol) of 2-methyl-3-nitroaniline and 222 g (1.5 mol) of triethyl orthoformate.
- **Reaction:** Heat the mixture to 120°C. Ethanol will begin to distill off as it is formed.
- **Ethanol Removal:** Continue heating and distill off all the ethanol produced over approximately 1 hour.
- **Purification:** Once the ethanol distillation ceases, purify the remaining residue by fractional vacuum distillation. Collect the fraction that distills at 156–158°C/6 mm Hg.
- **Product:** The product, ethyl N-(2-methyl-3-nitrophenyl)formimidate, is a light-yellow oil that solidifies on cooling (mp 57–58°C). The expected yield is approximately 184 g (88%).<sup>[3]</sup>

#### Step 2: Synthesis of **4-Nitroindole**

- **Reagent Preparation:** In a 200-mL beaker, prepare a solution of 22 g (0.15 mol) of diethyl oxalate in 50 mL of dry dimethylformamide. While cooling and stirring vigorously, add 11 g (0.13 mol) of potassium ethoxide.
- **Reaction Setup:** In a separate 250-mL flask, dissolve 20.8 g (0.10 mol) of the ethyl N-(2-methyl-3-nitrophenyl)formimidate prepared in Step 1 in 75 mL of dry dimethyl sulfoxide.
- **Cyclization Reaction:** Immediately (within seconds) pour the diethyl oxalate/potassium ethoxide solution into the flask containing the formimidate. The solution will turn a deep-red color.
- **Heating:** Stir the resulting solution for 1 hour at approximately 40°C.<sup>[3]</sup> Exceeding this temperature may lead to the formation of by-products.<sup>[3]</sup> The reaction can be monitored by TLC (CH<sub>2</sub>Cl<sub>2</sub>).<sup>[3]</sup>
- **Workup:** After 1 hour, cool the reaction mixture and pour it into a stirred solution of 15 mL of concentrated HCl in 500 mL of water.
- **Hydrolysis:** Heat the acidic mixture to 80–90°C for 30 minutes to hydrolyze intermediate products.

- Neutralization and Precipitation: Cool the solution and neutralize it by carefully adding solid sodium bicarbonate until the pH is approximately 7. The crude **4-nitroindole** will precipitate as a brownish-yellow solid.
- Isolation: Filter the solid product and dry it. The crude yield is approximately 16.3 g (nearly 100%).[\[3\]](#)

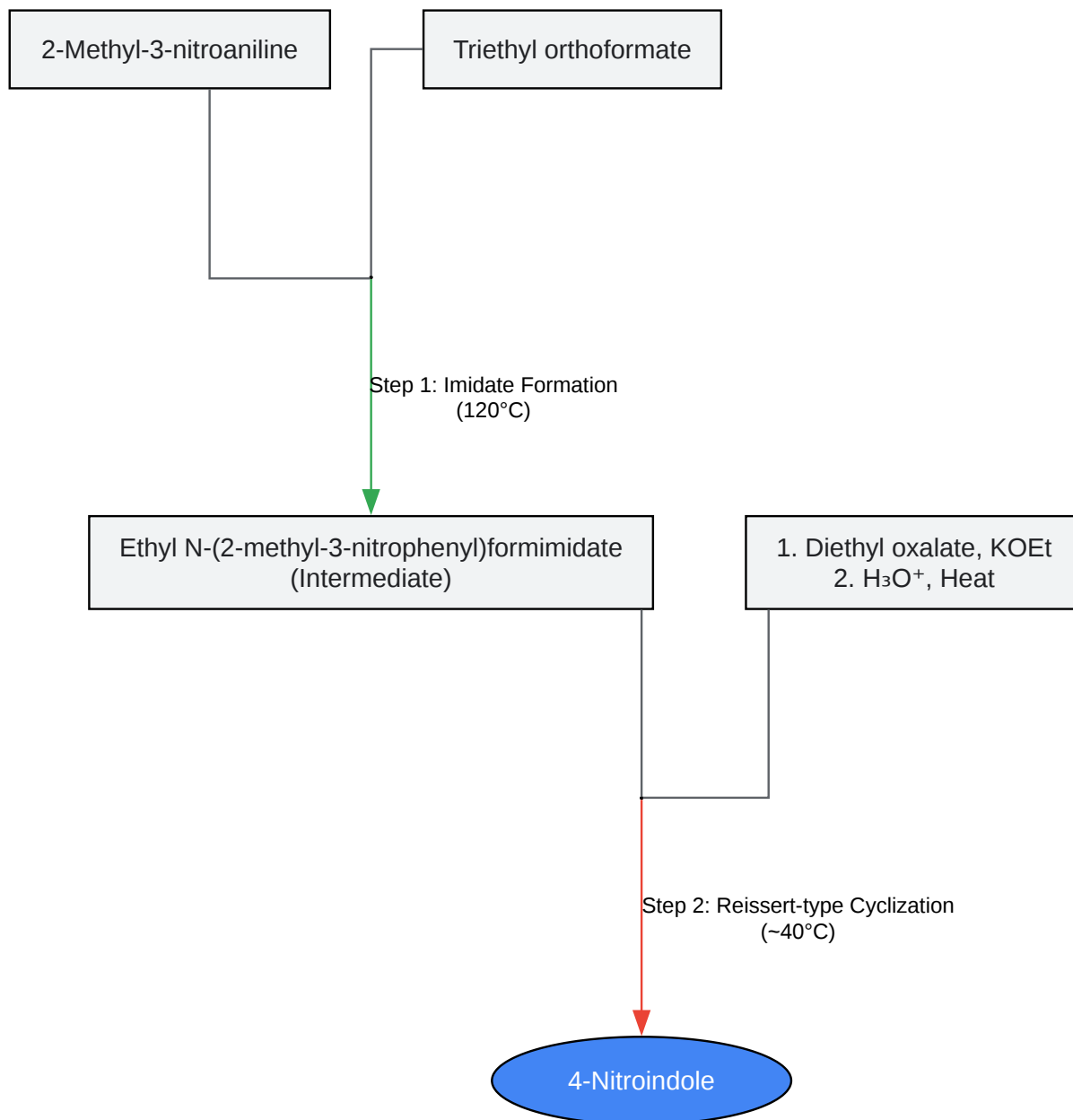
#### Purification

- Sublimation: The crude product can be effectively purified by sublimation at 170°C/0.5 mm Hg. This method yields yellow crystals with a melting point of 204–205°C. The recovery after sublimation is approximately 71%.[\[3\]](#)
- Recrystallization: Alternatively, the crude **4-nitroindole** can be recrystallized from methanol, ethanol, or acetonitrile to yield brownish-yellow crystals with a melting point of 204–206°C.[\[3\]](#)

## Visualizations

#### Synthesis Pathway of **4-Nitroindole**

The following diagram illustrates the two-step chemical synthesis route from 2-methyl-3-nitroaniline to **4-nitroindole**.



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Caption: Reaction scheme for the synthesis of **4-nitroindole**.

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## References

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